molecular formula C9H14O3 B14602563 Cyclopentanecarboxylic acid, 3-ethyl-2-oxo-, methyl ester CAS No. 60887-96-9

Cyclopentanecarboxylic acid, 3-ethyl-2-oxo-, methyl ester

Cat. No.: B14602563
CAS No.: 60887-96-9
M. Wt: 170.21 g/mol
InChI Key: MGMFBKHPJYCHRR-UHFFFAOYSA-N
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Description

Cyclopentanecarboxylic acid, 3-ethyl-2-oxo-, methyl ester is an organic compound with the molecular formula C9H14O3 It is a derivative of cyclopentanecarboxylic acid, featuring an ethyl group and a methyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclopentanecarboxylic acid, 3-ethyl-2-oxo-, methyl ester can be synthesized through several methods. One common approach involves the esterification of cyclopentanecarboxylic acid with methanol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions to ensure complete conversion to the ester.

Another method involves the base-induced ring contraction of 2-chloro cyclohexanone to give the ester methyl cyclopentanecarboxylate, which can then be further modified to introduce the ethyl and oxo groups .

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes, utilizing continuous flow reactors to optimize yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

Cyclopentanecarboxylic acid, 3-ethyl-2-oxo-, methyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Lithium aluminum hydride (LiAlH4) is often used for the reduction of esters to alcohols.

    Substitution: Reagents such as sodium methoxide (NaOMe) can be used for nucleophilic substitution reactions.

Major Products

    Oxidation: Carboxylic acids and ketones.

    Reduction: Alcohols.

    Substitution: Various substituted cyclopentanecarboxylic acid derivatives.

Scientific Research Applications

Cyclopentanecarboxylic acid, 3-ethyl-2-oxo-, methyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which cyclopentanecarboxylic acid, 3-ethyl-2-oxo-, methyl ester exerts its effects involves interactions with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both an ethyl group and a methyl ester functional group, which can influence its reactivity and potential applications. This combination of functional groups can provide distinct chemical properties compared to other similar compounds.

Properties

CAS No.

60887-96-9

Molecular Formula

C9H14O3

Molecular Weight

170.21 g/mol

IUPAC Name

methyl 3-ethyl-2-oxocyclopentane-1-carboxylate

InChI

InChI=1S/C9H14O3/c1-3-6-4-5-7(8(6)10)9(11)12-2/h6-7H,3-5H2,1-2H3

InChI Key

MGMFBKHPJYCHRR-UHFFFAOYSA-N

Canonical SMILES

CCC1CCC(C1=O)C(=O)OC

Origin of Product

United States

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